REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][NH2:10])=[CH:5][CH:4]=1.Br[CH2:12][C:13]#[N:14]>C1COCC1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][NH:10][CH2:12][C:13]#[N:14])=[CH:5][CH:4]=1
|
Name
|
TEA
|
Quantity
|
55.9 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CN
|
Name
|
|
Quantity
|
43.7 g
|
Type
|
reactant
|
Smiles
|
BrCC#N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at about 10° C. for about 12 h in a 500 ml round-bottomed flask
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through a pad of silica gel
|
Type
|
WASH
|
Details
|
eluted with Hex/EtOAc (1:1)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CNCC#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 278 mmol | |
AMOUNT: MASS | 49 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |